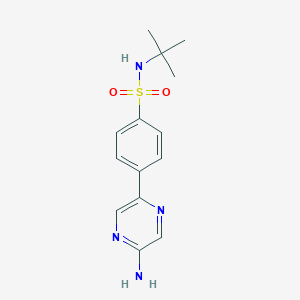

![molecular formula C14H19BrN2O2 B5515580 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)

2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide often involves multi-step chemical reactions. For example, Gul et al. (2017) described the preparation of related acetamide derivatives through a series of conversions, starting from aryl/aralkyl organic acids to esters, then to hydrazides, and finally to the desired acetamide compounds, indicating a complex synthetic route that involves bromoacetamide intermediates and various catalytic conditions such as the use of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized using various spectroscopic techniques. Baran et al. (2011) utilized single crystal X-ray analysis, FTIR, NMR, and other methods to elucidate the structure of a related N-(acetamide) morpholinium compound, demonstrating the importance of these analytical techniques in confirming molecular configurations (Baran et al., 2011).

Chemical Reactions and Properties

Compounds in this category may undergo various chemical reactions, leading to the formation of new derivatives with potentially valuable properties. Jagodziński et al. (2000) reported the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones from similar beta-ketothioamides, showcasing the reactive nature and versatility of these compounds in synthesizing cyclic derivatives (Jagodziński et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. Xiao et al. (2009) investigated a structurally related acetamide, focusing on its crystalline structure and intermolecular interactions, which are essential for understanding the compound's stability and behavior under various conditions (Xiao et al., 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity with other substances, stability under different chemical conditions, and potential for further functionalization, is a key area of study. Singh et al. (2000) synthesized tellurated derivatives of morpholine, demonstrating the chemical versatility and potential for complexation with metals, indicating the broad chemical utility of morpholine derivatives (Singh et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Thermal and Hyperbaric Reactions : A study by Rulev & Maddaluno (2002) explored the reaction of 2-bromo-2-(cycloalkylidene)acetates with N,O- and N,N-binucleophiles to produce morpholin-2-ones and piperazin-2-ones, highlighting a method for generating compounds without forming spirocyclic derivatives through a cascade reaction process. This research demonstrates the chemical behavior and synthesis possibilities involving structures related to 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide under thermal and hyperbaric conditions (Rulev & Maddaluno, 2002).

Chemoselective Acetylation : Magadum & Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study provides insights into the optimization of reaction parameters for acetylation processes, which could be relevant for modifying compounds like this compound (Magadum & Yadav, 2018).

Antimicrobial and Antifungal Applications

Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and tested them for antimicrobial and hemolytic activities. This research is significant for understanding the biological activities of acetamide derivatives and their potential applications (Gul et al., 2017).

Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, demonstrating the potential for developing new antifungal treatments based on acetamide derivatives (Bardiot et al., 2015).

Radical Scavenging and Antioxidant Activity

- Free Radical Scavenging Activity : Boudebbous et al. (2021) studied the free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a compound structurally similar to this compound. The study utilized in vitro assays and quantum chemistry calculations to explore antioxidant mechanisms, highlighting the potential of such compounds in antioxidant applications (Boudebbous et al., 2021).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its biological activity and to investigate whether it has any pharmacological uses. Additionally, studying its physical and chemical properties could provide valuable information about its behavior and potential uses .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZFTCFGVJQXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)

![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)

![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)